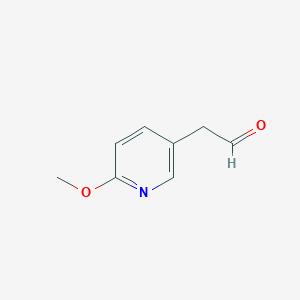
2-(6-Methoxypyridin-3-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxypyridin-3-yl)acetaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, featuring a methoxy group at the 6-position and an acetaldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-3-yl)acetaldehyde typically involves the reaction of 6-methoxypyridine with an appropriate aldehyde precursor under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(6-Methoxypyridin-3-yl)acetic acid.
Reduction: 2-(6-Methoxypyridin-3-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(6-Methoxypyridin-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group can influence the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Methoxypyridine: The methoxy group is positioned differently, affecting its chemical properties.
2,6-Dimethoxypyridine: Contains an additional methoxy group, which can influence its reactivity and applications.
Uniqueness
2-(6-Methoxypyridin-3-yl)acetaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Biological Activity
2-(6-Methoxypyridin-3-yl)acetaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial , anticancer , and neuroprotective effects. The compound's structure allows it to interact with multiple biological targets, which contributes to its pharmacological potential.
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
- Receptor Interaction : It can interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
- Oxidative Stress Modulation : The compound has shown potential in reducing oxidative stress, which is linked to various diseases, including cancer.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential as a therapeutic agent for infectious diseases .
- Anticancer Properties : In vitro studies on human cancer cell lines (e.g., HeLa and A549) revealed that this compound induced apoptosis and inhibited cell proliferation at certain concentrations .
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative damage, highlighting its potential in treating neurodegenerative disorders .
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(5-Methylpyridin-3-YL)acetaldehyde | Methyl substitution at position 5 | Antimicrobial |
| 2-(4-Ethoxypyridin-3-YL)acetaldehyde | Ethoxy substitution at position 4 | Anticancer |
| 2-(6-Chloropyridin-3-YL)acetaldehyde | Chlorine substitution at position 6 | Neuroprotective |
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-(6-methoxypyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-11-8-3-2-7(4-5-10)6-9-8/h2-3,5-6H,4H2,1H3 |
InChI Key |
SIPGAKFPTFFJEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















